molecular formula C22H19ClN2O2 B11549645 2-(biphenyl-4-yloxy)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B11549645
M. Wt: 378.8 g/mol
InChI Key: GQIDFVUUOUEDQL-BUVRLJJBSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is a complex organic compound that features a biphenyl group, a chlorophenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves the reaction of biphenyl-4-yloxypropanehydrazide with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)ethanol
  • 1,3-bis([1,1’-biphenyl]-4-yloxy)-2-propanol
  • 2-([1,1’-biphenyl]-4-yloxy)methyl]oxirane

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C22H19ClN2O2/c1-16(22(26)25-24-15-19-9-5-6-10-21(19)23)27-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26)/b24-15+

InChI Key

GQIDFVUUOUEDQL-BUVRLJJBSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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